molecular formula C18H19ClN2O2S2 B2699335 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide CAS No. 1023829-67-5

2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B2699335
CAS RN: 1023829-67-5
M. Wt: 394.93
InChI Key: NUPZQBPXAWQVPA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The compound also contains a benzothiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, from pharmaceuticals to dyes .


Molecular Structure Analysis

The compound contains a benzothiazole ring and a sulfonamide group, both of which are aromatic. Aromatic compounds are known for their stability and reactivity due to the delocalization of π-electrons .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the benzothiazole ring. Sulfonamides are known to undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an aromatic compound, it would likely be relatively stable and resistant to reactions that would break the aromaticity .

Scientific Research Applications

Oxidative Desulfurization

One significant application is in the field of oxidative desulfurization, where sulfur-containing compounds like benzothiophene (BT), dibenzothiophene (DBT), and 4,6-dimethyldibenzothiophene (4,6-DMDBT) are oxidized to their corresponding sulfones. This process is crucial for removing sulfur from diesel fuels to meet environmental regulations. The study by Hongying Lu et al. demonstrated the use of an Anderson-type catalyst for the oxidative desulfurization of these compounds, highlighting the importance of such chemical transformations in green chemistry and fuel processing (Lu et al., 2010).

Synthesis of Polyimides

Another application is found in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, as well as good thermomechanical stabilities. These materials are valuable for optical applications, where clarity, high refractive index, and stability are essential. The work by P. Tapaswi et al. involves the synthesis of polyimides using thiophenyl-substituted benzidines, demonstrating the role of sulfur-containing compounds in developing advanced materials (Tapaswi et al., 2015).

Antimicrobial and Antifungal Agents

Compounds related to 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide have been explored for their antimicrobial and antifungal activities. For example, novel sulfonamide derivatives carrying biologically active moieties as VEGFR-2 inhibitors show potential in anticancer activity, as discussed by M. Ghorab et al. (Ghorab et al., 2016). Similarly, tetrazole derivatives containing benzothiazole and benzoxazole have been synthesized and evaluated for their antifungal activity, indicating the broad spectrum of biological activities these compounds can exhibit (Łukowska-Chojnacka et al., 2016).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, the chemical properties of sulfur-containing compounds like this compound are utilized to develop new reactions and materials. For instance, the generation of sulfenylnitrenes through N-sulfenylation presents a novel approach in synthesizing aziridines and other nitrogen-containing heterocycles, showcasing the versatility of these compounds in synthetic chemistry (Fujii et al., 2002).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-10(24-12-6-4-11(19)5-7-12)16(23)21-17-20-13-8-18(2,3)9-14(22)15(13)25-17/h4-7,10H,8-9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPZQBPXAWQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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